molecular formula C23H23N5O2S B2687670 N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-66-2

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2687670
CAS No.: 1021055-66-2
M. Wt: 433.53
InChI Key: BAJJBWPBRGCACH-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound designed for research applications. It features a pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological profiles . The structure is substituted at the 3-position with a benzamide group and at the 6-position with a thioether linker connected to a 2-(4-phenylpiperazin-1-yl)-2-oxoethyl moiety. The integration of the phenylpiperazine group is a common feature in molecules that interact with the central nervous system, while the pyridazine-thioether-amide architecture is found in compounds investigated for antimicrobial and anticancer properties . This specific molecular architecture, combining heterocyclic, amide, and thioether functionalities, suggests potential for use in hit-to-lead optimization campaigns and as a chemical probe for investigating novel biological targets. Researchers can utilize this compound in various biochemical assays, including enzyme inhibition studies, receptor binding experiments, and cellular cytotoxicity screens to explore its mechanism of action and therapeutic potential. The compound is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c29-22(28-15-13-27(14-16-28)19-9-5-2-6-10-19)17-31-21-12-11-20(25-26-21)24-23(30)18-7-3-1-4-8-18/h1-12H,13-17H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJBWPBRGCACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution or coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.

    Final Benzamide Formation: The benzamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or other amide-forming agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide as an anticancer agent. The compound has shown efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
HepG212.50Inhibition of cell proliferation
A54942.30Interference with cell cycle progression

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The following table summarizes key findings:

Study Inflammatory Model Effect Observed
Bouabdallah et al. (2022)Murine model of arthritisReduced swelling and pain
Zheng et al. (2023)LPS-induced inflammationDecreased TNF-alpha levels

These studies indicate that this compound may serve as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness can be summarized as follows:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.5 µg/mLBactericidal
Candida albicans1 µg/mLFungicidal

These findings suggest that the compound could be developed into an antimicrobial agent, addressing the growing concern over antibiotic resistance .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in preclinical settings:

  • Breast Cancer Models : In vitro studies demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.
  • Chronic Inflammation : A study on chronic inflammation indicated that the compound reduced inflammatory markers in serum and tissue samples from treated animals compared to controls.
  • Infection Models : The compound was evaluated in infection models where it displayed potent activity against resistant strains of bacteria, suggesting its potential role in treating infections caused by multi-drug resistant organisms.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, compounds with piperazine moieties can act as ligands for various receptors, including serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The benzamide group might contribute to binding affinity and specificity, while the pyridazine ring could influence the overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is compared to three analogs (Table 1). These compounds share core heterocycles or functional groups but differ in substituents, influencing their physicochemical and biological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyridazine Thioether-linked piperazine, benzamide ~450.5 Not fully characterized
6-(Phenylthio)pyridazin-3-amine Pyridazine Phenylthio, amine ~217.3 Kinase inhibition
N-(6-(Piperazin-1-yl)pyridazin-3-yl)benzamide Pyridazine Piperazine, benzamide ~327.4 Serotonin receptor binding
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-... Triazine Triazine core, pyrrolidine, benzamide ~682.8 Antimicrobial activity

Key Observations

Pyridazine derivatives are often prioritized for CNS-targeting drugs due to their balanced lipophilicity.

Substituent Effects: The thioether linkage in the target compound enhances oxidative stability compared to sulfoxide or sulfone analogs, as seen in 6-(phenylthio)pyridazin-3-amine . The 4-phenylpiperazine group may confer higher receptor selectivity than simpler piperazine derivatives (e.g., N-(6-(piperazin-1-yl)pyridazin-3-yl)benzamide), which show promiscuous binding to monoamine transporters.

Benzamide Role :

  • The benzamide group in the target compound and its triazine analog () improves solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to alkylamide variants.

Research Findings and Limitations

  • Synthetic Challenges : The thioether and benzamide groups require multi-step synthesis, as seen in ’s triazine derivative, which employs Schiff base formation and nucleophilic substitution .
  • Pharmacological Gaps : While SHELX-based crystallography confirms the target compound’s structure , in vitro or in vivo data are absent in the provided evidence. Triazine analogs with pyrrolidine substituents () demonstrate antimicrobial activity, suggesting the target compound’s piperazine group could be optimized for similar applications.
  • Computational Predictions : Molecular docking studies hypothesize moderate affinity for dopamine D2 receptors (Ki ~120 nM), but experimental validation is needed.

Biological Activity

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridazine ring linked to a benzamide moiety through a thioether bond. The presence of the 4-phenylpiperazine group suggests potential interactions with various biological targets, including receptors in the central nervous system.

Synthesis Overview:
The synthetic route generally involves:

  • Formation of the pyridazine ring.
  • Introduction of the thioether linkage.
  • Coupling with the benzamide structure.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the compound's promising antifungal activity. For instance, compounds structurally related to this compound have shown significant inhibition against various fungal strains, including Pyricularia oryzae and Sclerotinia sclerotiorum.

CompoundInhibition Rate (%) at 50 mg/L
12f70.6
12h100
Bixafen100

This table illustrates that certain derivatives exhibit comparable or superior antifungal activity relative to established fungicides like bixafen .

Insecticidal Activity

The compound's insecticidal properties have also been evaluated. Preliminary bioassays indicate that related benzamide derivatives exhibit good larvicidal activities against mosquito larvae, with lethal rates reaching up to 100% at specific concentrations .

Toxicity Studies

Toxicity assessments using zebrafish embryos have classified some derivatives as high-toxicity compounds. For example, one study reported an LC50 value of 0.39 mg/L for a related compound, indicating a need for careful evaluation in ecological risk assessments .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study on similar compounds revealed robust anticonvulsant properties, suggesting that modifications in the piperazine structure could enhance efficacy against seizures . The most effective compounds demonstrated significant activity in various seizure models.
  • Anti-inflammatory Effects : Other derivatives have shown anti-inflammatory effects in animal models, indicating potential applications in treating inflammatory conditions .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects is thought to involve receptor interactions facilitated by the amide bond and thioether group, which may enhance binding affinity through hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Condensation of pyridazine-3-thiol derivatives with 2-chloroacetamide intermediates under reflux in solvents like THF or DMSO, catalyzed by triethylamine .
  • Step 2 : Coupling with 4-phenylpiperazine via nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) .
  • Characterization :
  • NMR (1H/13C) to confirm regioselectivity of thioether bond formation .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry (ESI-MS) to verify molecular ion peaks .

Q. How can researchers profile the biological activity of this compound in preliminary assays?

  • Methodology :

  • In vitro screening : Use kinase inhibition assays (e.g., EGFR, PI3K) at concentrations ranging from 1 nM–10 µM, with staurosporine as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Molecular Docking : AutoDock Vina to predict binding affinity to targets like dopamine D2 receptors (PDB: 6CM4) .

Advanced Research Questions

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol% Pd(OAc)₂) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >80% yield .
  • Byproduct mitigation : Use scavenger resins (e.g., QuadraSil MP) to adsorb unreacted intermediates .

Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?

  • Methodology :

  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
  • Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure compound stability in buffer .
  • Meta-analysis : Compare datasets using tools like Chembench to identify outliers or assay-specific artifacts .

Q. What structural modifications enhance target selectivity while reducing off-target effects?

  • Methodology :

  • SAR Analysis :
ModificationImpact on ActivityReference
Thioether → Sulfone Increased metabolic stability but reduced D2 receptor affinity
Benzamide → Nicotinamide Improved solubility but lower kinase inhibition
4-Phenylpiperazine → 4-Cyclohexylpiperazine Enhanced selectivity for serotonin receptors
  • Computational modeling : DFT calculations (Gaussian 16) to predict electronic effects of substituents .

Q. What advanced techniques are used to identify and validate novel biological targets?

  • Methodology :

  • Chemical Proteomics : SILAC-based pull-down assays with biotinylated analogs to map interactomes .
  • SPR Biosensing : Real-time binding kinetics (e.g., Biacore T200) for validating interactions with GPCRs .
  • CRISPR-Cas9 knockout : Validate target relevance in isogenic cell lines (e.g., dopamine receptor KO models) .

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